molecular formula C13H12N2O4S2 B5440807 4-(2-Thiophen-2-yl-1,3-thiazole-4-carbonyl)morpholine-2-carboxylic acid

4-(2-Thiophen-2-yl-1,3-thiazole-4-carbonyl)morpholine-2-carboxylic acid

Cat. No.: B5440807
M. Wt: 324.4 g/mol
InChI Key: CGQPJQUHFYKWGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Thiophen-2-yl-1,3-thiazole-4-carbonyl)morpholine-2-carboxylic acid is a complex organic compound that features a unique combination of thiophene, thiazole, and morpholine moieties

Properties

IUPAC Name

4-(2-thiophen-2-yl-1,3-thiazole-4-carbonyl)morpholine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O4S2/c16-12(15-3-4-19-9(6-15)13(17)18)8-7-21-11(14-8)10-2-1-5-20-10/h1-2,5,7,9H,3-4,6H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGQPJQUHFYKWGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1C(=O)C2=CSC(=N2)C3=CC=CS3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Thiophen-2-yl-1,3-thiazole-4-carbonyl)morpholine-2-carboxylic acid typically involves multi-step reactions. One common approach is the condensation of thiophene derivatives with thiazole intermediates, followed by the introduction of the morpholine and carboxylic acid groups. Key reactions include:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-(2-Thiophen-2-yl-1,3-thiazole-4-carbonyl)morpholine-2-carboxylic acid undergoes several types of chemical reactions:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2)

Major Products

    Oxidation Products: Sulfoxides, sulfones

    Reduction Products: Alcohols, reduced thiophene derivatives

    Substitution Products: Various substituted morpholine and thiophene derivatives

Mechanism of Action

The mechanism of action of 4-(2-Thiophen-2-yl-1,3-thiazole-4-carbonyl)morpholine-2-carboxylic acid involves its interaction with specific molecular targets and pathways:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.